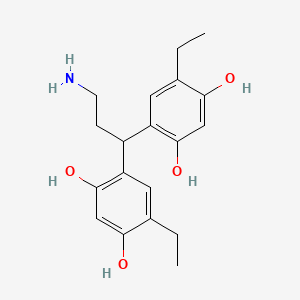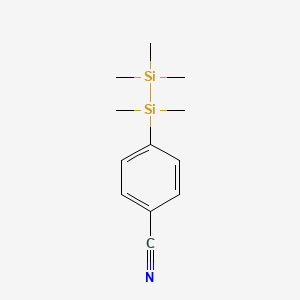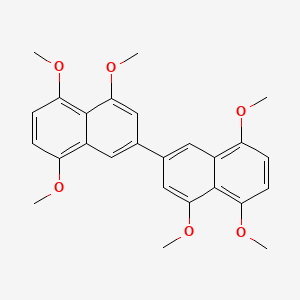
4,4'-(3-Aminopropane-1,1-diyl)bis(6-ethylbenzene-1,3-diol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(3-Aminopropane-1,1-diyl)bis(6-ethylbenzene-1,3-diol) is an organic compound characterized by its unique structure, which includes two 6-ethylbenzene-1,3-diol groups connected by a 3-aminopropane-1,1-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(3-Aminopropane-1,1-diyl)bis(6-ethylbenzene-1,3-diol) typically involves the reaction of 6-ethylbenzene-1,3-diol with a suitable aminopropane derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity. For example, the reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-(3-Aminopropane-1,1-diyl)bis(6-ethylbenzene-1,3-diol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the benzene rings can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
4,4’-(3-Aminopropane-1,1-diyl)bis(6-ethylbenzene-1,3-diol) has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the development of pharmaceuticals.
Medicine: It could be explored for its therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: The compound may be used in the production of polymers, resins, or other industrial materials.
Mechanism of Action
The mechanism by which 4,4’-(3-Aminopropane-1,1-diyl)bis(6-ethylbenzene-1,3-diol) exerts its effects is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-(2,2-Dimethylpropane-1,3-diyl)bis(6-ethylbenzene-1,3-diol): This compound has a similar structure but with a different linker, which may result in different chemical and biological properties.
1,1’-(Biphenyl-4,4’-diyl)bis(3-aryl-5-phenylformazans): Another compound with a similar bisphenol structure but different functional groups.
Uniqueness
4,4’-(3-Aminopropane-1,1-diyl)bis(6-ethylbenzene-1,3-diol) is unique due to its specific aminopropane linker, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
143804-31-3 |
|---|---|
Molecular Formula |
C19H25NO4 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
4-[3-amino-1-(5-ethyl-2,4-dihydroxyphenyl)propyl]-6-ethylbenzene-1,3-diol |
InChI |
InChI=1S/C19H25NO4/c1-3-11-7-14(18(23)9-16(11)21)13(5-6-20)15-8-12(4-2)17(22)10-19(15)24/h7-10,13,21-24H,3-6,20H2,1-2H3 |
InChI Key |
AMDBLTWJBXJPHC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1O)O)C(CCN)C2=C(C=C(C(=C2)CC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-Dimethyl-2-[methyl(phenyl)phosphorothioyl]aniline](/img/structure/B12543805.png)




![5-[(Diethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12543851.png)
![Trimethyl({2-methyl-1-[(propan-2-yl)oxy]prop-1-en-1-yl}oxy)silane](/img/structure/B12543870.png)

![4-{(E)-[(Pyridin-4-yl)methylidene]amino}benzamide](/img/structure/B12543873.png)

![2-[(2,4-Dichlorophenyl)methylidene]cyclopentan-1-one](/img/structure/B12543877.png)


